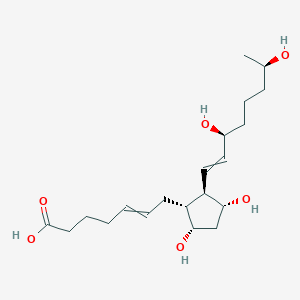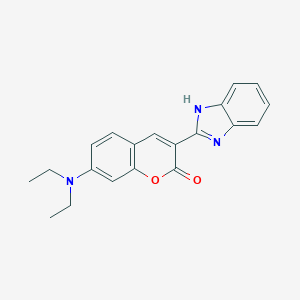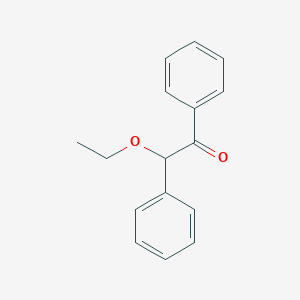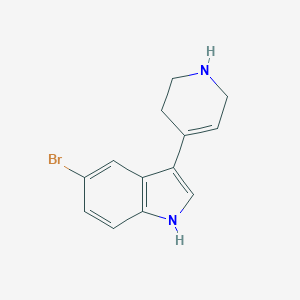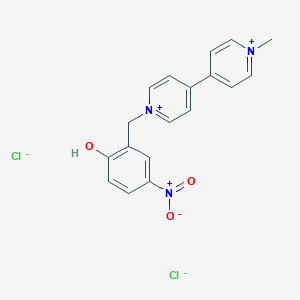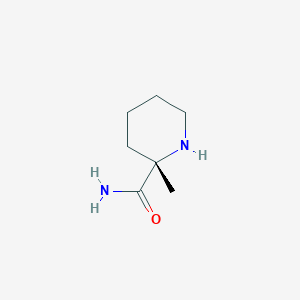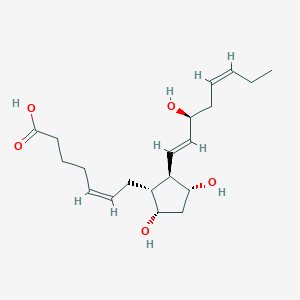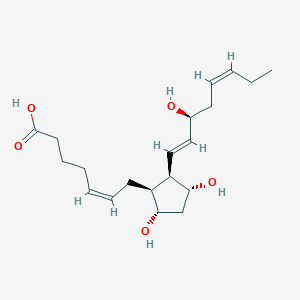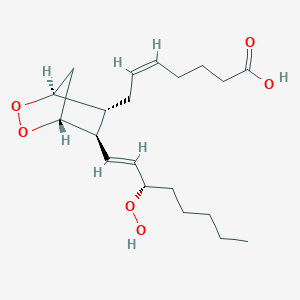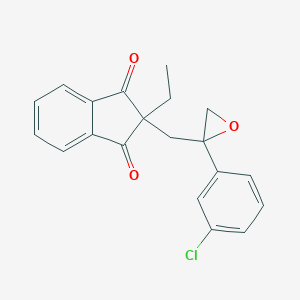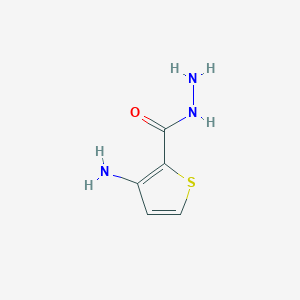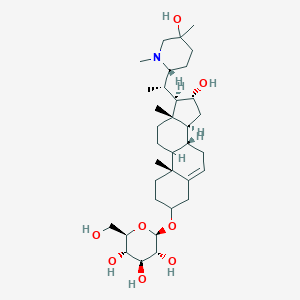
Pingbeininoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pingbeininoside is a natural product that belongs to the class of glycosides, which are compounds composed of a sugar molecule and a non-sugar molecule. It was first isolated from the bark of the Chinese medicinal plant, Pingbeinino, and has since been found in other plants as well. Pingbeininoside has been the subject of several scientific studies due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Pingbeininoside is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication.
Effets Biochimiques Et Physiologiques
Pingbeininoside has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. It has also been found to inhibit the growth of cancer cells by inducing cell death. Additionally, Pingbeininoside has been found to inhibit the replication of certain viruses, including the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pingbeininoside in lab experiments is that it is a natural product, which makes it easier to obtain compared to synthetic compounds. Additionally, it has been shown to have several potential therapeutic properties, which makes it a promising candidate for further research. However, one limitation of using Pingbeininoside in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on Pingbeininoside. One area of research could focus on understanding its mechanism of action in more detail. This could involve studying the interactions between Pingbeininoside and specific enzymes and proteins. Another area of research could focus on developing new methods for synthesizing Pingbeininoside. This could make it easier to obtain and could also lead to the development of new analogs with improved therapeutic properties. Finally, research could focus on studying the potential therapeutic applications of Pingbeininoside in more detail, including its use in combination with other drugs.
Méthodes De Synthèse
The synthesis of Pingbeininoside can be achieved through several methods, including extraction from natural sources and chemical synthesis. The most common method for isolating Pingbeininoside involves extracting it from the bark of the Pingbeinino plant using solvents such as ethanol or methanol. Chemical synthesis of Pingbeininoside can also be achieved using various chemical reactions.
Applications De Recherche Scientifique
Pingbeininoside has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral effects. Its anti-inflammatory properties make it a potential treatment for conditions such as arthritis and other inflammatory diseases. Its anti-tumor properties make it a potential treatment for cancer, while its anti-viral properties make it a potential treatment for viral infections.
Propriétés
Numéro CAS |
131984-90-2 |
|---|---|
Nom du produit |
Pingbeininoside |
Formule moléculaire |
C34H57NO8 |
Poids moléculaire |
607.8 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[[(8S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R)-5-hydroxy-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H57NO8/c1-18(24-10-11-32(2,41)17-35(24)5)27-25(37)15-23-21-7-6-19-14-20(8-12-33(19,3)22(21)9-13-34(23,27)4)42-31-30(40)29(39)28(38)26(16-36)43-31/h6,18,20-31,36-41H,7-17H2,1-5H3/t18-,20?,21-,22?,23+,24-,25-,26-,27+,28-,29+,30-,31-,32?,33+,34+/m1/s1 |
Clé InChI |
CXACCEOTKMZDPQ-YCZVTURLSA-N |
SMILES isomérique |
C[C@H]([C@H]1CCC(CN1C)(C)O)[C@H]2[C@@H](C[C@@H]3[C@@]2(CCC4[C@H]3CC=C5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O |
SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O |
SMILES canonique |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O |
Synonymes |
pingbeininoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
